1-(2-Chloropropyl)piperidine
Overview
Description
1-(2-Chloropropyl)piperidine is an organic compound with the molecular formula C8H16ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
Piperidine derivatives, a class to which 1-(2-chloropropyl)piperidine belongs, have been reported to interact with various targets in the body .
Mode of Action
Piperidine derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are a subject of ongoing research .
Result of Action
Piperidine derivatives have been reported to have various therapeutic properties, including anticancer potential .
Action Environment
The environmental stability and efficacy of piperidine derivatives are important considerations in drug development .
Biochemical Analysis
Biochemical Properties
1-(2-Chloropropyl)piperidine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in various biochemical pathways. Additionally, this compound can bind to certain receptors, influencing their activity and modulating biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as protein kinases, which play a pivotal role in cell communication and function . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects can have significant implications for cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of metabolites that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the threshold levels at which these effects occur to ensure safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a critical role in its metabolism . The compound undergoes various biochemical transformations, leading to the formation of metabolites that can participate in different metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biological activity and the extent of its interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the modulation of cellular processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This process uses catalysts such as cobalt, ruthenium, or nickel to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of piperidine derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate as bases.
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted piperidines.
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Scientific Research Applications
1-(2-Chloropropyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the chloropropyl group.
1-(3-Chlorophenyl)piperazine: Another piperidine derivative with different substituents.
Piperazine: A related compound with a similar ring structure but different functional groups.
Uniqueness: 1-(2-Chloropropyl)piperidine is unique due to the presence of the chloropropyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2-chloropropyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c1-8(9)7-10-5-3-2-4-6-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWCHHIRLGAWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990058 | |
Record name | 1-(2-Chloropropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-92-0 | |
Record name | 1-(2-Chloropropyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloropropyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chloropropyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloropropyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(2-chloropropyl)piperidine in the synthesis of nickel Schiff base complexes and how does this influence their interaction with DNA?
A1: In this study [], this compound acts as an alkylating agent, reacting with a pre-synthesized nickel Schiff base complex containing a hydroxyl group. This reaction leads to the formation of complex 3, N,N'-bis-(4-((1-(3-propyl)piperidine)oxy)-salicylidine)meso-1,2-diphenylethylenediaminenickel(ii). The addition of the this compound moiety significantly influences the complex's interaction with DNA. While the parent complex without this alkyl chain shows limited interaction with a 16-mer duplex DNA molecule, complex 3 exhibits notable binding to a tetramolecular DNA quadruplex. This suggests that the presence of the this compound group, with its extended alkyl chain, contributes to the complex's selectivity for specific DNA structures, particularly tetramolecular quadruplexes.
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